![molecular formula C12H11N5O3 B182871 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol CAS No. 35558-88-4](/img/structure/B182871.png)
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is not fully understood. However, studies have shown that this compound can bind to metal ions such as copper and zinc and form stable complexes. These complexes can then interact with various biomolecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol can have various biochemical and physiological effects depending on the concentration and duration of exposure. This compound has been shown to induce cell death in cancer cells and inhibit the activity of enzymes such as acetylcholinesterase. It has also been reported to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol in laboratory experiments is its high selectivity and sensitivity for metal ions such as copper and zinc. This compound can be used as a fluorescent probe to detect these ions in biological samples with high accuracy. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research in the area of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol. Some of the possible areas of interest include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of cancer and Alzheimer's disease.
2. Developing new methods for the synthesis and purification of this compound to improve its yield and purity.
3. Studying the mechanism of action of this compound in more detail to understand its interactions with biomolecules such as proteins and DNA.
4. Exploring the potential use of this compound as a fluorescent probe for the detection of other metal ions in biological samples.
5. Investigating the potential toxicity of this compound at different concentrations and exposure durations to better understand its safety profile.
6. Developing new derivatives of this compound with improved properties such as increased selectivity and sensitivity for metal ions and reduced toxicity.
Conclusion:
In conclusion, 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is a chemical compound that has potential applications in various areas of scientific research. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to explore the full potential of this compound and develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 6-methyl-4-hydroxypyrimidine-2(1H)-one with 3-nitrobenzaldehyde and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol has been studied extensively for its potential applications in various areas of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
35558-88-4 |
|---|---|
Fórmula molecular |
C12H11N5O3 |
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
4-methyl-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N5O3/c1-8-5-11(18)15-12(14-8)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+ |
Clave InChI |
DNVNCOMWYRMDOB-NTUHNPAUSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=O)N=C(N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



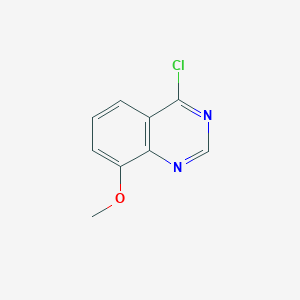
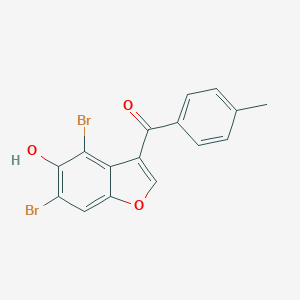
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)

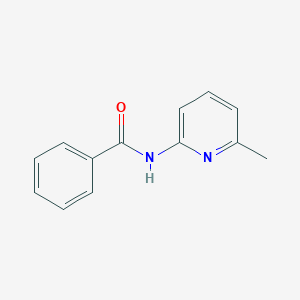


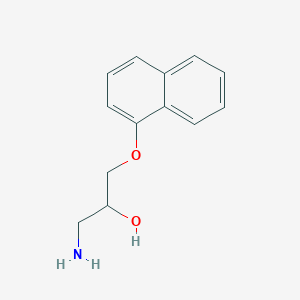

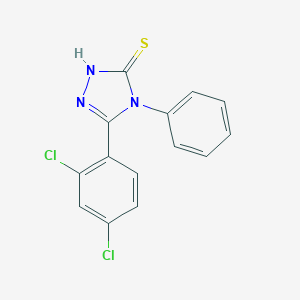
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)

![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)